molecular formula C16H21N3O B1436055 Tripelennamine N-Oxide CAS No. 60317-19-3

Tripelennamine N-Oxide

Cat. No.: B1436055
CAS No.: 60317-19-3
M. Wt: 271.36 g/mol
InChI Key: MSTJFFJNICHTPK-UHFFFAOYSA-N
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Description

Tripelennamine N-Oxide is an organic compound that belongs to the class of amine oxides. It is a derivative of tripelennamine, which is a first-generation antihistamine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripelennamine N-Oxide typically involves the oxidation of tripelennamine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. Another method involves the use of urea-hydrogen peroxide adduct (UHP) as a stable and efficient oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol have been employed to achieve efficient oxidation .

Chemical Reactions Analysis

Types of Reactions

Tripelennamine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of this compound can revert it back to tripelennamine.

    Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more oxidized derivatives, while reduction will yield tripelennamine.

Mechanism of Action

The mechanism of action of Tripelennamine N-Oxide involves its interaction with molecular targets in biological systems. As an N-oxide derivative of tripelennamine, it retains some of the antihistamine properties of its parent compound. It binds to histamine H1 receptors, blocking the action of endogenous histamine and providing relief from allergic symptoms . Additionally, it may interact with other molecular targets and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methapyrilene N-Oxide
  • Thenyldiamine N-Oxide
  • Trimethylamine N-Oxide

Uniqueness

Tripelennamine N-Oxide is unique due to its specific structure and properties. Compared to other N-oxide derivatives, it has distinct pharmacological and chemical characteristics that make it valuable in research and industrial applications .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and diverse reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJFFJNICHTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60317-19-3
Record name Tripelennamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPELENNAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5M4548AY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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